molecular formula C11H14BrNO3 B13615549 tert-butyl N-(4-bromo-2-hydroxyphenyl)carbamate

tert-butyl N-(4-bromo-2-hydroxyphenyl)carbamate

Cat. No.: B13615549
M. Wt: 288.14 g/mol
InChI Key: XCHTVFLVRQJZIQ-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-bromo-2-hydroxyphenyl)carbamate: is an organic compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a 4-bromo-2-hydroxyphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromo-2-hydroxyphenyl)carbamate typically involves the reaction of 4-bromo-2-hydroxyaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The hydroxyl group can participate in oxidation reactions to form quinones, while reduction reactions can convert it to a methoxy group.

    Coupling Reactions: The compound can undergo Suzuki coupling reactions due to the presence of the bromine atom, forming biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Suzuki Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products:

    Substitution: Formation of various substituted phenyl carbamates.

    Oxidation: Formation of quinones.

    Reduction: Formation of methoxy derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the synthesis of biaryl compounds through Suzuki coupling reactions.

Biology:

  • Investigated for its potential as a pharmacophore in drug design due to its structural features.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-bromo-2-hydroxyphenyl)carbamate is largely dependent on its chemical reactivity. The presence of the bromine atom allows for various substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical synthesis and potential drug design.

Comparison with Similar Compounds

    tert-Butyl N-(4-hydroxyphenyl)carbamate: Lacks the bromine atom, making it less reactive in substitution reactions.

    tert-Butyl N-(4-bromophenyl)carbamate: Lacks the hydroxyl group, reducing its potential for hydrogen bonding.

    tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Contains a cyclohexyl group instead of a phenyl group, altering its chemical properties and reactivity.

Uniqueness: tert-Butyl N-(4-bromo-2-hydroxyphenyl)carbamate is unique due to the presence of both the bromine atom and the hydroxyl group, which provide a combination of reactivity and potential for hydrogen bonding. This makes it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

tert-butyl N-(4-bromo-2-hydroxyphenyl)carbamate

InChI

InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(15)13-8-5-4-7(12)6-9(8)14/h4-6,14H,1-3H3,(H,13,15)

InChI Key

XCHTVFLVRQJZIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)O

Origin of Product

United States

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